4-(4-FLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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Overview
Description
4-(4-Fluorophenyl)-5,7-Dimethoxy-1,2,3,4-Tetrahydroquinolin-2-One is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5,7-Dimethoxy-1,2,3,4-Tetrahydroquinolin-2-One typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2,4-dimethoxybenzaldehyde, followed by cyclization and reduction steps. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5,7-Dimethoxy-1,2,3,4-Tetrahydroquinolin-2-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorophenyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(4-Fluorophenyl)-5,7-Dimethoxy-1,2,3,4-Tetrahydroquinolin-2-One has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5,7-Dimethoxy-1,2,3,4-Tetrahydroquinolin-2-One involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the methoxy groups contribute to its overall stability and bioavailability. The compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, or inducing apoptosis in target cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylboronic acid
- 4-Fluoroamphetamine
- 4-Fluorophenyl isocyanate
Comparison
Compared to other similar compounds, 4-(4-Fluorophenyl)-5,7-Dimethoxy-1,2,3,4-Tetrahydroquinolin-2-One is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-21-12-7-14-17(15(8-12)22-2)13(9-16(20)19-14)10-3-5-11(18)6-4-10/h3-8,13H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOIIPSZPLGMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)F)C(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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